Tert-butyl 4-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}piperazine-1-carboxylate
Description
TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a combination of pyrrolidinyl, phenyl, sulfonyl, and pyrazinecarboxylate groups
Properties
Molecular Formula |
C19H27N3O5S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O5S/c1-19(2,3)27-18(24)20-11-13-21(14-12-20)28(25,26)16-8-6-15(7-9-16)22-10-4-5-17(22)23/h6-9H,4-5,10-14H2,1-3H3 |
InChI Key |
AGXGMFBKSWICIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidinyl intermediate: This involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidinyl ring.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Sulfonylation: The sulfonyl group is added via a sulfonyl chloride reagent under basic conditions.
Formation of the pyrazinecarboxylate: This step involves the cyclization of an appropriate precursor to form the pyrazine ring, followed by esterification to introduce the tert-butyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ester groups can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE include:
TERT-BUTYL 4-{[4-(METHOXYCARBONYL)-2-OXO-1-PYRROLIDINYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE: This compound features a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
TERT-BUTYL 4-(2-OXOETHYL)PIPERIDINE-1-CARBOXYLATE: This compound has a piperidine ring, which affects its steric and electronic properties compared to the pyrazine derivative.
TERT-BUTYL 2-OXOMORPHOLINE-4-CARBOXYLATE: This compound contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of TERT-BUTYL 4-{[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
